2-Bromo-4,5-dimethoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethoxybenzenethiol: is an organic compound that belongs to the class of aromatic compounds known as dimethoxybenzenes. These compounds are characterized by the presence of two methoxy groups attached to a benzene ring. The addition of a bromine atom and a thiol group further modifies its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxybenzenethiol typically involves the bromination of 4,5-dimethoxybenzene followed by the introduction of a thiol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include a solvent such as acetic acid or methanol to facilitate the reaction .
Industrial Production Methods
For industrial production, the process is scaled up using large reactors and optimized conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiol group is introduced using thiolating agents under mild conditions to prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 4-Bromo-2,5-dimethoxyphenethylamine
Comparison
Compared to these similar compounds, 2-Bromo-4,5-dimethoxybenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which are not possible with the other compounds listed .
Properties
Molecular Formula |
C8H9BrO2S |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3 |
InChI Key |
HGLYSVOSPZLFNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.